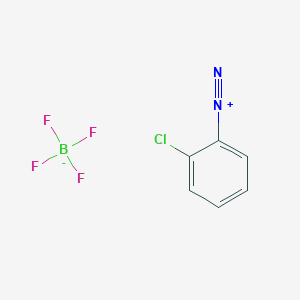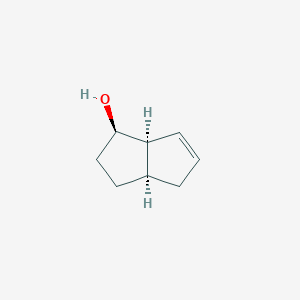
2-Chlorobenzene-1-diazonium,tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4BClF4N2. It is commonly used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide can be synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield 2-chlorobenzene-1-diazonium, tetrafluoroboranuide.
Industrial Production Methods
In industrial settings, the synthesis of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 2-chlorobenzene derivatives such as 2-chloroiodobenzene, 2-chlorophenol, and 2-chlorobenzonitrile.
Coupling Reactions: Azo compounds such as 2-chlorobenzene-azo-phenol and 2-chlorobenzene-azo-aniline are formed.
Reduction Reactions: The major product is 2-chloroaniline.
Aplicaciones Científicas De Investigación
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. It also serves as an intermediate in the preparation of various aromatic compounds.
Biology: The compound is used in the labeling of biomolecules for detection and analysis.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of pigments, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide can be compared with other diazonium salts such as:
Benzene-1-diazonium, tetrafluoroboranuide: Similar in reactivity but lacks the chloro substituent, leading to different reactivity patterns.
4-Nitrobenzene-1-diazonium, tetrafluoroboranuide: Contains a nitro group, which affects its reactivity and applications.
2-Methylbenzene-1-diazonium, tetrafluoroboranuide: The presence of a methyl group influences its reactivity and the types of products formed.
The uniqueness of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide lies in its chloro substituent, which imparts specific reactivity and makes it suitable for particular applications in organic synthesis.
Propiedades
IUPAC Name |
2-chlorobenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSAAZKPZGCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)








![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

